molecular formula C9H12N2O2S B8743103 N-(2,3-Dihydro-1H-indol-5-YL)methanesulfonamide CAS No. 185410-84-8

N-(2,3-Dihydro-1H-indol-5-YL)methanesulfonamide

Cat. No. B8743103
M. Wt: 212.27 g/mol
InChI Key: UEYXGMSQRCMPCP-UHFFFAOYSA-N
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Patent
US06599929B2

Procedure details

5-nitroindoline (100 mg, 0.61 mmol) was dissolved in methanol (2 ml) and tetrahydrofuran (2 ml). Ammonium formate (192mg, 3.05 mmol, 5 equivalent) and palladium/carbon (10%) in a catalytic amount were added at room temperature and refluxed at 40° C. for ten minutes. After completing the reaction, the reacting solution was filtrated through celite and concentrated under reduced pressure. Afterward, water (5 ml) was added to the residue, extracted consecutively 4 times with ethyl acetate (10 ml), dried over anhydrous magnesium sulfate, concentrated under reduced pressure and then dried completely under a high-degree vacuum. The obtained compound, namely (2,3-dihydro-1H-indole-5-yl)-amine, was dissolved in dichloromethane (5 ml). Then, trimethylamine (0.063 ml, 0.45 mmol) was added to be cooled to −20° C. and mesyl chloride (0.035 ml, 0.45 mmol) was added to be stirred for 30 minutes at the same temperature. Water (5 ml) was added to separate dichloromethane solution, dried over anhydrous magnesium sulfate, purified through a flash column chromatography (an eluent: ethyl acetate/n-hexane=2/1, v/v) and then triturated with isooctane. As a result, the present compound (60 mg, productive yield 47%) was obtained as a white solid. 1H-NMR (400 MHz, DMSO-d6) δ 2.00 (s, 3H), 3.15 (t, J=8 Hz, 2H), 3.95 (t, J=8 Hz, 2H), 7.25 (d, J=8 Hz, 1H), 7.45-7.60 (m, 4H), 7.80 (s, 1H), 7.95 (d, J=8 Hz, 1H).
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
192 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0.063 mL
Type
reactant
Reaction Step Three
Quantity
0.035 mL
Type
reactant
Reaction Step Four
Quantity
2 mL
Type
solvent
Reaction Step Five
Name
Quantity
5 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]2[C:10](=[CH:11][CH:12]=1)[NH:9][CH2:8][CH2:7]2)([O-])=O.C([O-])=O.[NH4+].CN(C)C.[S:21](Cl)([CH3:24])(=[O:23])=[O:22]>CO.O1CCCC1.[Pd].O>[NH:9]1[C:10]2[C:6](=[CH:5][C:4]([NH:1][S:21]([CH3:24])(=[O:23])=[O:22])=[CH:12][CH:11]=2)[CH2:7][CH2:8]1 |f:1.2|

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C2CCNC2=CC1
Name
Quantity
2 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
192 mg
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Three
Name
Quantity
0.063 mL
Type
reactant
Smiles
CN(C)C
Step Four
Name
Quantity
0.035 mL
Type
reactant
Smiles
S(=O)(=O)(C)Cl
Step Five
Name
Quantity
2 mL
Type
solvent
Smiles
O1CCCC1
Step Six
Name
Quantity
5 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
to be stirred for 30 minutes at the same temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction
FILTRATION
Type
FILTRATION
Details
the reacting solution was filtrated through celite and
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
Afterward, water (5 ml) was added to the residue
EXTRACTION
Type
EXTRACTION
Details
extracted consecutively 4 times with ethyl acetate (10 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
dried completely under a high-degree vacuum
DISSOLUTION
Type
DISSOLUTION
Details
The obtained compound, namely (2,3-dihydro-1H-indole-5-yl)-amine, was dissolved in dichloromethane (5 ml)
TEMPERATURE
Type
TEMPERATURE
Details
to be cooled to −20° C.
CUSTOM
Type
CUSTOM
Details
to separate dichloromethane solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
purified through a flash column chromatography (an eluent
CUSTOM
Type
CUSTOM
Details
ethyl acetate/n-hexane=2/1, v/v) and then triturated with isooctane
CUSTOM
Type
CUSTOM
Details
As a result, the present compound (60 mg, productive yield 47%) was obtained as a white solid

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
N1CCC2=CC(=CC=C12)NS(=O)(=O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 47%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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